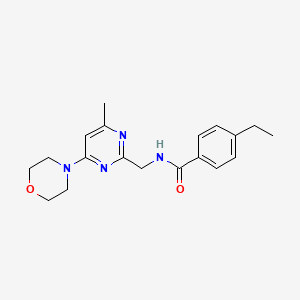
4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a complex organic compound belonging to the class of morpholinopyrimidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core This can be achieved through the reaction of morpholine with appropriate pyrimidine derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions: 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has shown potential as an anti-inflammatory agent. Its derivatives have been evaluated for their ability to inhibit inflammatory responses in macrophage cells.
Medicine: The compound's anti-inflammatory properties make it a candidate for the development of new therapeutic agents. Its ability to modulate biological pathways involved in inflammation could lead to the creation of novel drugs for treating various inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it valuable for various applications, including the development of new materials and technologies.
作用機序
The mechanism by which 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide exerts its effects involves the modulation of specific molecular targets and pathways. The compound may interact with enzymes or receptors involved in inflammatory processes, leading to the inhibition of pro-inflammatory cytokines and mediators.
類似化合物との比較
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness: 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide stands out due to its specific structural features and its potential applications in various fields. Its unique combination of functional groups and molecular structure makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
4-ethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)19(24)20-13-17-21-14(2)12-18(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAECDPGYLDWYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














